(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that features a chlorine atom at the 5-position of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different stereochemistry.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a bromine atom instead of chlorine.
Uniqueness
(S)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or other halogenated derivatives. This uniqueness makes it valuable for applications requiring high enantioselectivity and specific interactions with molecular targets.
Properties
IUPAC Name |
(1S)-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOKRDWQNPAID-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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